Cas no 1806974-24-2 (5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine)

5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine
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- インチ: 1S/C6H2BrClF2N2O2/c7-2-1-11-6(12(13)14)4(8)3(2)5(9)10/h1,5H
- InChIKey: WDCCYHSVDKHTRI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(=C1C(F)F)Cl)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 228
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 58.7
5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029062960-1g |
5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine |
1806974-24-2 | 97% | 1g |
$3,039.60 | 2022-03-31 | |
Alichem | A029062960-500mg |
5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine |
1806974-24-2 | 97% | 500mg |
$1,613.70 | 2022-03-31 | |
Alichem | A029062960-250mg |
5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine |
1806974-24-2 | 97% | 250mg |
$960.00 | 2022-03-31 |
5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine 関連文献
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6. Book reviews
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridineに関する追加情報
Introduction to 5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine (CAS No. 1806974-24-2)
5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine, with the chemical formula C₆H₂BrClF₂N₂O₂, is a significant compound in the realm of pharmaceutical and agrochemical research. This compound belongs to the nitropyridine class, which has garnered considerable attention due to its versatile applications in medicinal chemistry. The presence of multiple substituents, including 5-bromo, 3-chloro, and 4-(difluoromethyl), makes it a valuable intermediate in the synthesis of various biologically active molecules.
The CAS number 1806974-24-2 uniquely identifies this compound and distinguishes it from other nitropyridines. Its molecular structure incorporates both electron-withdrawing and electron-donating groups, which can influence its reactivity and interaction with biological targets. This balance of functional groups makes it an attractive candidate for further derivatization and exploration in drug discovery programs.
In recent years, there has been a growing interest in nitropyridines as pharmacophores due to their ability to modulate various biological pathways. The nitro group, in particular, is known for its ability to enhance metabolic stability and binding affinity. Additionally, the halogen substituents, such as bromo and chloro, can serve as handles for further chemical modifications, allowing chemists to fine-tune the properties of the compound.
One of the most compelling aspects of 5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine is its potential application in the development of novel therapeutic agents. For instance, studies have shown that nitropyridines can exhibit antimicrobial and anti-inflammatory properties. The difluoromethyl group, in particular, is known to improve pharmacokinetic profiles by increasing lipophilicity and metabolic stability. These characteristics make this compound a promising candidate for further investigation in medicinal chemistry.
The synthesis of 5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine involves a multi-step process that requires careful control of reaction conditions. The introduction of the bromo and chloro substituents typically involves halogenation reactions, while the nitro group is often introduced via nitration. The difluoromethyl group can be incorporated through fluorination or methylation followed by oxidation. Each step must be optimized to ensure high yield and purity, which are crucial for subsequent applications.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. For example, catalytic fluorination techniques have been developed that allow for the introduction of fluorine atoms with high selectivity and yield. These improvements have made it more feasible to produce 5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine on a larger scale, facilitating its use in industrial applications.
The biological activity of 5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine has been explored in several preclinical studies. Researchers have investigated its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, some studies suggest that this compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions can help in designing drugs with improved efficacy and reduced side effects.
In addition to its pharmaceutical applications, 5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine has shown promise in agrochemical research. Its structural features make it a suitable candidate for developing novel pesticides and herbicides. The halogen substituents can enhance binding to biological targets in pests, while the nitro group can contribute to metabolic stability. These properties make it an attractive option for crop protection applications.
The future prospects for 5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine are vast. As our understanding of biological pathways continues to grow, so does the need for innovative compounds like this one. Researchers are exploring new synthetic routes and applying computational methods to predict and optimize its biological activity. These efforts are likely to lead to the development of new drugs and agrochemicals that benefit society.
In conclusion, 5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine (CAS No. 1806974-24-2) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules. With ongoing advancements in synthetic chemistry and drug discovery, this compound is poised to play a crucial role in addressing various challenges in medicine and agriculture.
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